molecular formula C19H22N2O2 B2868742 N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1209684-53-6

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2868742
CAS No.: 1209684-53-6
M. Wt: 310.397
InChI Key: ILYKTLPLKCGUDE-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry, primarily designed for research into complex neurodegenerative diseases. Its structure incorporates the N-benzylpyrrolidine motif, recognized as a privileged scaffold in neuroscience and a key pharmacophore in approved therapeutics . This scaffold is valued for its three-dimensional coverage and ability to explore pharmacophore space effectively, which can lead to improved selectivity and binding affinity toward enantioselective biological targets . The primary research applications for this compound are rooted in the documented activities of its structural analogs. The N-benzylpyrrolidine core is extensively investigated for the development of multitarget-directed ligands (MTDLs) for Alzheimer's disease . Research on similar compounds has demonstrated potential for concurrently targeting key pathological factors, including acetylcholinesterase (AChE), beta-secretase-1 (BACE-1), and amyloid-beta (Aβ) aggregation, thereby addressing multiple aspects of the disease's complex etiology . Furthermore, the incorporation of the 4-methoxyphenyl group may influence the compound's electronic properties and binding interactions, potentially contributing to antioxidant effects or modulating activity at various neurological targets . This compound is intended for use in biochemical assays, target validation, and structure-activity relationship (SAR) studies to advance the discovery of novel therapeutic agents.

Properties

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)17-11-12-21(14-17)19(22)20-13-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYKTLPLKCGUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide with key analogs from the literature, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Pyrrolidine Carboxamide Derivatives

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Molecular Weight (g/mol) XlogP* Hydrogen Bond Donors/Acceptors
This compound (Target) N-Benzyl (1), 4-Methoxyphenyl (3) - - ~324.4 (calculated) ~3.2† 2 / 4
8c () N-(4-Methoxyphenyl), Coumarin (2) 45 152–153 394.4 ~2.8‡ 2 / 6
Pyrrolidinyl-4-methoxyphenylazoformamide (4, ) Azo-linked 4-methoxyphenyl 65 339 (m.p.) 233.3 ~2.5‡ 2 / 5
Compound in Indole, Piperazine (3) - - 451.5 3.1 2 / 5

*XlogP estimated using analogous structures.
†Predicted via computational tools based on benzyl and 4-methoxyphenyl groups.
‡Estimated from structural similarity to reported values.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s benzyl group likely increases lipophilicity (predicted XlogP ~3.2) compared to 8c (XlogP ~2.8), which has a polar coumarin moiety. This aligns with trends in , where piperazine and indole groups reduce lipophilicity (XlogP 3.1) compared to purely aromatic substituents .
  • The azo-functionalized compound () exhibits lower XlogP (~2.5) due to its planar, conjugated azo group, which may enhance solubility .

Synthetic Yields :

  • Yields for pyrrolidine carboxamides vary significantly: 8c (45%) and 8f (34%) in vs. 65% for the azo derivative (). Steric hindrance from the benzyl group in the target compound may reduce yields compared to smaller substituents like cyclohexyl (8g, 68%) .

Hydrogen Bonding Capacity: The target compound’s two hydrogen bond donors and four acceptors are comparable to 8c (2/6) and (2/5).

Spectroscopic and Crystallographic Comparisons

  • NMR Spectroscopy :
    The target’s benzyl group would likely produce aromatic proton signals near δ 7.3–7.5 (similar to 8c’s 4-methoxyphenyl protons at δ 6.98–7.93 in ). Coumarin-containing analogs () show distinct downfield shifts for carbonyl groups (e.g., IR ~1690 cm⁻¹), absent in the target compound .
  • For example, 8c’s crystal structure (space group P1̄) was resolved using SHELXL, a program widely employed for small-molecule refinement .

Biological Activity

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

1. Chemical Structure and Properties

This compound features a pyrrolidine core, which is substituted with a benzyl group and a 4-methoxyphenyl moiety. The presence of these functional groups influences its biological activity, particularly in interactions with various molecular targets.

Molecular Formula: C17_{17}H22_{22}N2_2O\
Molecular Weight: 286.37 g/mol

The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Properties: Research indicates that this compound may possess anticancer activity by affecting cell proliferation and survival pathways. It has been studied for its ability to induce cytotoxicity in cancer cell lines .

3.1 Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to have an IC50_{50} value in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-436) and pancreatic cancer cells (e.g., CAPAN-1) .

Cell LineIC50_{50} (µM)
MDA-MB-43617.4
CAPAN-119.8

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Although specific IC50_{50} values were not universally reported, it was noted that the compound showed effectiveness in inhibiting bacterial growth, warranting further investigation into its potential as an antimicrobial agent.

4.1 Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry reported that derivatives of compounds similar to this compound exhibited potent PARP inhibition, with some showing IC50_{50} values as low as 10 nM against PARP-1 and PARP-2 . This suggests that this compound could be a promising lead for developing new PARP inhibitors.

4.2 Neuropharmacological Potential

Research has also indicated potential neuropharmacological applications for compounds within this structural class. For example, similar compounds have been studied for their inhibitory effects on monoamine oxidase (MAO), which is relevant for treating depression and neurodegenerative disorders .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatment. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential across various biological systems.

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